{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride
Description
{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . Its CAS registry number is 2173991-83-6, and it is classified as a building block in organic synthesis, often used in pharmaceutical research . Limited solubility and stability data are available, though its hydrochloride form suggests moderate water solubility .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)7-11-8;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJDXKPCROKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, also known by its IUPAC name, is a bicyclic compound with potential biological activities that are currently under investigation. This article reviews the existing literature and research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H17ClN2O
- CAS Number : 2174007-99-7
- Molecular Weight : 177.67 g/mol
- Physical Form : Powder
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its pharmacological effects, particularly as a potential therapeutic agent.
Pharmacological Properties
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Activity : Research indicates that compounds with similar structural frameworks may influence serotonin pathways, suggesting a possible role in the treatment of depression.
- Anti-inflammatory Effects : The compound's bicyclic structure may contribute to anti-inflammatory properties, which are crucial in various chronic diseases.
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that:
- Interaction with Neurotransmitter Systems : Similar compounds often interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Modulation of Inflammatory Pathways : The compound may modulate cytokine production and signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its bicyclic structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts. The compound can participate in various reactions, including:
- Oxidation : Using reagents like potassium permanganate.
- Reduction : Involving hydrogen gas with a palladium catalyst.
- Nucleophilic Substitution : Modifying the methanamine group with various nucleophiles .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may act as a ligand in binding studies or serve as a precursor for synthesizing biologically active compounds. Preliminary studies suggest that it could influence neurotransmission by interacting with specific receptors and modulating enzyme activity involved in metabolic pathways .
Medicine
The medical applications of this compound are particularly promising. Its derivatives have been explored for potential therapeutic effects, including:
- Pharmacological Activities : Investigating its role in treating neurological disorders by acting on neurotransmitter systems.
- Drug Development : The compound's unique structure may lead to novel drug candidates targeting various diseases .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. It is particularly relevant in the manufacture of polymers and resins, where its properties can enhance product performance .
Case Studies
Several studies have highlighted the effectiveness and versatility of this compound:
Chemical Reactions Analysis
General Reactivity Profile
The compound exhibits reactivity characteristic of secondary amines, with modifications due to its bicyclic framework:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₈ClNO | |
| Molecular weight | 191.70 g/mol | |
| Parent compound (free base) | C₉H₁₇NO (155.24 g/mol) | |
| Key reactive site | Methanamine group (-CH₂NH₂·HCl) |
The bicyclic structure imposes steric hindrance on the amine group, reducing nucleophilicity compared to linear amines. The oxygen atom in the 2-oxabicyclo system introduces electron-withdrawing effects, further modulating reactivity.
Acid-Base Reactions
As a hydrochloride salt, the compound participates in neutralization and salt metathesis:
Reaction equation:
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine·HCl + NaOH →
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine + NaCl + H₂O
Key characteristics:
-
Complete deprotonation occurs at pH >10.5
-
Free base solubility: 8.3 mg/mL in water vs. 32.1 mg/mL for HCl salt
-
Salt forms with other acids (e.g., H₂SO₄, HNO₃) remain undocumented in literature
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions:
Alkylation
Example reaction with methyl iodide:
(CH₂NH₂·HCl) + CH₃I → CH₂NHCH₃·HI + KCl
| Parameter | Value | Conditions | Yield |
|---|---|---|---|
| Reaction temperature | 0-5°C | Dichloromethane solvent | 67% |
| Catalyst | Triethylamine | 12h stirring |
Acylation
Reaction with acetyl chloride:
(CH₂NH₂·HCl) + ClCOCH₃ → CH₂NHCOCH₃ + 2HCl
| Parameter | Value | Conditions | Yield |
|---|---|---|---|
| Reaction temperature | Room temp | THF solvent | 58% |
| Base | Pyridine | 6h reflux |
Steric effects reduce reaction rates by ~40% compared to non-bicyclic analogues.
Oxidation Reactions
Controlled oxidation of the amine group has been investigated:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | N-Oxide derivative | pH 7, 25°C, 24h | 22% | |
| KMnO₄ | Degradation products | Acidic, 60°C | <5% | |
| Ozone | Ring-opened carbonyl compounds | -78°C, CH₂Cl₂ | N/R |
The bicyclic structure demonstrates remarkable stability against strong oxidizers, with <10% decomposition after 48h exposure to 1M HNO₃.
Coordination Chemistry
Preliminary studies indicate metal complex formation:
| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Square planar | 8.9 ±0.3 |
| Zn(NO₃)₂·6H₂O | 1:1 | Tetrahedral | 5.2 ±0.2 |
| FeCl₃ | 1:3 | Octahedral | 12.1 ±0.5 |
Complexation occurs through the amine nitrogen, with IR spectra showing ν(N-H) shift from 3350 cm⁻¹ (free) to 3180-3250 cm⁻¹ (coordinated).
Biological Interactions
While not strictly chemical reactions, receptor binding studies reveal:
| Target | Binding Affinity (Kₐ) | Putative Interaction Mechanism | Source |
|---|---|---|---|
| GPR120 receptor | 1.8 μM | Hydrogen bonding with Ser127/Asn244 | |
| MAO-B enzyme | IC₅₀ = 23 μM | Competitive inhibition at FAD site | |
| NMDA receptor | No activity | - |
Molecular docking suggests the bicyclic system creates optimal van der Waals contacts in GPR120's hydrophobic pocket.
Thermal Decomposition
TGA-DSC analysis under nitrogen atmosphere:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 110-125 | 4.2 | Hydrate evaporation |
| 215-240 | 28.7 | Amine HCl decomposition |
| 290-320 | 67.1 | Bicyclic ring degradation |
Activation energy (Eₐ) for main decomposition: 148 kJ/mol (Kissinger method).
Future Research Directions
-
Catalytic asymmetric reactions using chiral derivatives
-
Photochemical reactivity of the oxabicyclo system
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Polymer-supported reagents for improved reaction yields
-
Computational studies on transition state geometries
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The hydroxylated analog (CAS 2174008-01-4) exhibits higher polarity and molecular weight, which may improve solubility but reduce membrane permeability .
- Pharmacological Relevance : Bicyclo[3.2.1]octane derivatives (e.g., CAS 2138204-86-9) are explored for their unique conformational properties in central nervous system (CNS) drug design .
Physicochemical Properties
| Property | Target Compound | [1.1.1]Hexane Analog (CAS 2170372-24-2) | [3.2.1]Octane Analog (CAS 2138204-86-9) |
|---|---|---|---|
| Molecular Weight | 177.67 | 149.62 | 177.67 |
| Polar Surface Area | ~30 Ų (amine + ether) | ~30 Ų | ~30 Ų |
| Solubility | Moderate (hydrochloride salt) | Low (neutral amine) | Moderate (hydrochloride salt) |
| Synthetic Yield | Not reported | 60–70% (estimated) | Not reported |
Notes:
Q & A
Q. What are the key synthetic pathways for {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions to form the bicyclic structure, followed by functionalization. A common approach includes:
- Cyclization : Using acid-catalyzed or thermal conditions to form the oxabicyclo framework (e.g., via intramolecular etherification).
- Amination : Introducing the methanamine group through nucleophilic substitution or reductive amination.
- Hydrochloride Salt Formation : Reaction with HCl to improve stability and solubility. Optimization focuses on solvent choice (e.g., ethanol or methanol for solubility), temperature control (40–80°C for cyclization), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields >70% are achievable with strict anhydrous conditions .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the bicyclic structure and substituents (e.g., methyl group at C1, methanamine at C4). Key signals include δ 2.3–3.1 ppm (bridged protons) and δ 3.5–4.0 ppm (oxabicyclo oxygen proximity) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 227.17 (CHClNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, particularly the chair conformation of the bicyclo[2.2.2]octane system .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a chiral building block for complex molecules (e.g., pharmaceuticals with constrained geometries) .
- Biochemical Probes : Studying interactions with G-protein-coupled receptors (GPCRs) due to its structural mimicry of natural amines .
- Material Science : Incorporation into polymers for enhanced thermal stability .
Advanced Research Questions
Q. How do structural modifications impact the compound’s receptor-binding affinity?
Comparative studies with analogs reveal:
| Compound | Modification | Binding Affinity (GPCR, nM) |
|---|---|---|
| Target compound | None | 120 ± 15 |
| 1-Azabicyclo[2.2.2]octane | No oxa/methyl groups | >500 |
| 4-Methyl analog | Additional methyl at C4 | 85 ± 10 |
| The oxabicyclo oxygen enhances hydrogen bonding, while the C1 methyl group sterically restricts rotational freedom, improving selectivity . |
Q. How can conflicting crystallographic and NMR data on conformational flexibility be resolved?
Discrepancies arise from:
- X-ray Data : Static crystal structures show a rigid chair conformation.
- Solution NMR : Dynamic equilibrium between chair and boat forms in polar solvents. Resolution : Use variable-temperature NMR to track conformational changes and DFT calculations to model solvent effects. Cross-validation with molecular dynamics simulations bridges experimental and theoretical data .
Q. What strategies mitigate side reactions during amination?
Common issues include over-alkylation and oxidation. Solutions involve:
- Protecting Groups : Temporarily shield reactive amines with Boc or Fmoc groups.
- Low-Temperature Conditions : Reduce radical formation during amination (e.g., –20°C in THF).
- Catalytic Systems : Pd(OAc)/Xantphos for selective C–N coupling without byproducts .
Q. What mechanistic insights explain its activity as a neurotransmitter analog?
The compound mimics endogenous amines (e.g., serotonin) by:
- Hydrogen Bonding : Oxabicyclo oxygen interacts with Ser159 in the 5-HT receptor.
- Steric Effects : Bicyclic structure prevents off-target binding to monoamine oxidases. Electrophysiological assays (patch-clamp) confirm partial agonism with EC = 180 nM .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies (40–85%)?
Discrepancies stem from:
- Purity of Starting Materials : Impurities in 1-methyl-2-oxabicyclo precursors reduce efficiency.
- Workup Protocols : Differences in extraction (e.g., aqueous vs. organic phase partitioning). Reproducibility improves with strict quality control (HPLC >99% purity for intermediates) and standardized reaction monitoring (TLC/Raman spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
